molecular formula C11H12N2 B13682255 5-methyl-2-(3-methylphenyl)-1H-imidazole CAS No. 65282-87-3

5-methyl-2-(3-methylphenyl)-1H-imidazole

Cat. No.: B13682255
CAS No.: 65282-87-3
M. Wt: 172.23 g/mol
InChI Key: VJRZCLJWXNMUKP-UHFFFAOYSA-N
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Description

5-methyl-2-(3-methylphenyl)-1H-imidazole is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by a methyl group at the 5-position and a 3-methylphenyl group attached to the 2-position of the imidazole ring. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-(3-methylphenyl)-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 3-methylbenzaldehyde with glyoxal and ammonia or an ammonium salt. The reaction is usually carried out in an acidic or basic medium, and the resulting product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing waste and energy consumption, making the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-(3-methylphenyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl and phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazoles, depending on the specific reagents and conditions used.

Scientific Research Applications

5-methyl-2-(3-methylphenyl)-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-methyl-2-(3-methylphenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-phenylimidazole: Lacks the methyl groups present in 5-methyl-2-(3-methylphenyl)-1H-imidazole.

    4-methylimidazole: Has a methyl group at the 4-position instead of the 5-position.

    2-(3-methylphenyl)imidazole: Similar structure but lacks the methyl group at the 5-position.

Uniqueness

This compound is unique due to the presence of both a 3-methylphenyl group and a methyl group at the 5-position. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other imidazole derivatives.

Properties

CAS No.

65282-87-3

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

5-methyl-2-(3-methylphenyl)-1H-imidazole

InChI

InChI=1S/C11H12N2/c1-8-4-3-5-10(6-8)11-12-7-9(2)13-11/h3-7H,1-2H3,(H,12,13)

InChI Key

VJRZCLJWXNMUKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC=C(N2)C

Origin of Product

United States

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